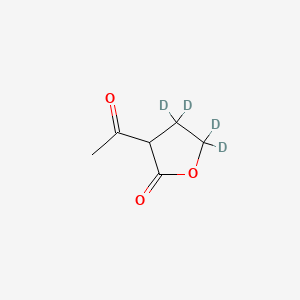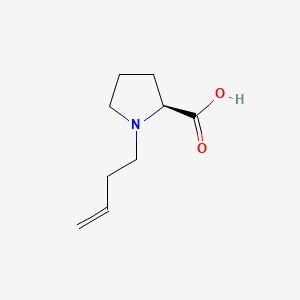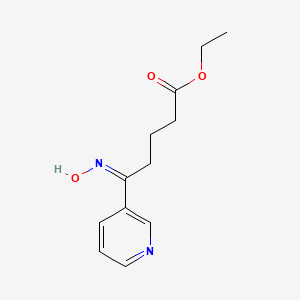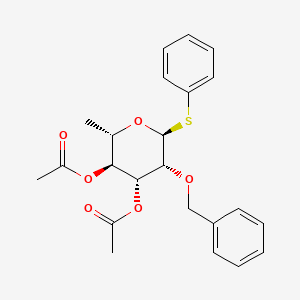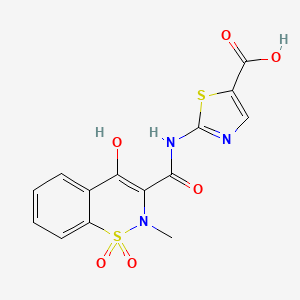
5-羧基美洛昔康
描述
5-Carboxy meloxicam is a derivative of meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve various types of pain, including pain caused by musculoskeletal conditions, osteoarthritis, and rheumatoid arthritis .
Synthesis Analysis
The biotransformation of meloxicam to 5-carboxy meloxicam has been studied using Cunninghamella blakesleeana . The transformation was confirmed by HPLC and based on LC–MS–MS data . An efficient P(V)-N activation strategy for the preparation of high-quality 5-carboxy-2’-deoxycytidine triphosphates has also been developed .Chemical Reactions Analysis
Meloxicam is first metabolized to a 5’-hydroxymethyl metabolite (5-HMEL) by CYP2C9 (major) and CYP3A4 (minor); it is then metabolized to a 5’-carboxy metabolite (5-CMEL) . The transformation of meloxicam to 5-carboxy meloxicam has been studied using Cunninghamella blakesleeana .科学研究应用
药代动力学分析:一项研究开发并验证了一种用于在生物体液中分析美洛昔康及其代谢物(包括5-羧基美洛昔康)的方法,采用RP-HPLC。这种方法对于了解药物在体内的行为以及药代动力学研究(A. Ullah et al., 2017)至关重要。
药物相互作用和效应:研究探讨了美洛昔康及其与阿司匹林、Maalox和西米替丁等其他药物的相互作用。了解这些相互作用对于安全有效地使用药物(U. Busch et al., 1996)至关重要。
代谢物分析方法开发:开发了一种液相色谱-串联质谱法用于测定人类血浆中的美洛昔康和5-羧基美洛昔康。这种方法有助于精确的药代动力学研究和药物监测(H. Lee et al., 2009)。
代谢和药理学研究:研究还关注了美洛昔康的代谢和药理学特性,包括了解其代谢物(包括5-羧基美洛昔康)的作用和效果。这项研究有助于药物的安全性和有效性(N. Davies & N. Skjodt, 1999)。
溶解度和药代动力学:通过多组分晶体形成进行了改善美洛昔康的溶解度和药代动力学的研究。这种研究对于增强药物的输送和效果至关重要(David R. Weyna et al., 2012)。
生物活性衍生物生产:通过酶催化转化美洛昔康,产生类似5-羧基美洛昔康的代谢物,用于探索新型生物活性衍生物。这项研究对于发现新的治疗应用非常重要(S. Gurram et al., 2009)。
测量和检测方法:一项研究开发了一种用于在大鼠血浆中测定美洛昔康及其代谢物的方法,采用HPLC-UV,这对于药物监测和安全评估至关重要(A. Miyamoto et al., 2017)。
作用机制
Target of Action
5’-Carboxy Meloxicam, also known as 5-Carboxymeloxicam or 5-Carboxy meloxicam, is a major metabolite of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of prostaglandins, which play a key role in inflammation and pain.
Mode of Action
Meloxicam, and by extension 5’-Carboxy Meloxicam, acts by inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain. It’s important to note that while Meloxicam is a preferential COX-2 inhibitor, it may also inhibit COX-1 to some extent .
Biochemical Pathways
The primary biochemical pathway involved in the action of 5’-Carboxy Meloxicam is the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins by the COX enzymes. By inhibiting COX-2, 5’-Carboxy Meloxicam reduces the production of prostaglandins, particularly those involved in inflammation and pain.
Pharmacokinetics
Meloxicam is almost completely metabolized to four pharmacologically inactive metabolites, with 5’-Carboxy Meloxicam being the major metabolite . About 60% of the ingested dose of Meloxicam is metabolized to 5’-Carboxy Meloxicam . The metabolism of Meloxicam to 5’-Carboxy Meloxicam is primarily mediated by the CYP2C9 enzyme, with minor contributions from CYP3A4 . The elimination half-life of Meloxicam is approximately 20 hours .
Result of Action
The primary result of the action of 5’-Carboxy Meloxicam is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn reduces inflammation and pain .
Action Environment
The action of 5’-Carboxy Meloxicam can be influenced by various environmental factors. For instance, the presence of certain carbon and nitrogen sources can affect the biotransformation of Meloxicam to 5’-Carboxy Meloxicam . Furthermore, the activity of the CYP2C9 and CYP3A4 enzymes, which are involved in the metabolism of Meloxicam, can be influenced by various factors including genetic polymorphisms, drug interactions, and liver disease .
属性
IUPAC Name |
2-[(4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6S2/c1-17-10(12(19)16-14-15-6-8(24-14)13(20)21)11(18)7-4-2-3-5-9(7)25(17,22)23/h2-6,18H,1H3,(H,20,21)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQQFYLGAZXHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156432 | |
| Record name | 5-Carboxy meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130262-93-0 | |
| Record name | 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130262-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxy meloxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxy meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CARBOXYMELOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A5OL7FWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Carboxy meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is 5-Carboxy Meloxicam and how does it relate to Meloxicam?
A1: 5-Carboxy Meloxicam is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. It is formed through the oxidation of Meloxicam, primarily by the cytochrome P450 enzyme CYP2C9 in mammals [, ]. While Meloxicam itself exerts anti-inflammatory effects, 5-Carboxy Meloxicam is considered pharmacologically inactive [].
Q2: Why is the study of 5-Carboxy Meloxicam important even though it lacks the pharmacological activity of Meloxicam?
A2: Understanding the metabolic fate of Meloxicam, including the formation and elimination of 5-Carboxy Meloxicam, is crucial for several reasons:
- Pharmacokinetic studies: Measuring 5-Carboxy Meloxicam levels helps researchers understand how Meloxicam is processed by the body, its half-life, and potential drug-drug interactions [, , ].
- Drug testing in animals: In equine sports, the presence of Meloxicam and its metabolites in urine is regulated. Sensitive detection methods often focus on 5-Hydroxymethyl Meloxicam, another prominent metabolite, due to its persistence and higher concentration compared to Meloxicam and other metabolites [].
- Microbial models of metabolism: Fungi like Cunninghamella blakesleeana and Cunninghamella elegans can mimic mammalian metabolism of drugs, producing metabolites like 5-Carboxy Meloxicam. This allows researchers to study metabolic pathways and produce reference standards of metabolites in a controlled laboratory setting [, , , ].
Q3: What analytical methods are typically used to detect and quantify 5-Carboxy Meloxicam?
A3: Several methods have been developed and validated for analyzing 5-Carboxy Meloxicam in various matrices:
- High-Performance Liquid Chromatography (HPLC) with UV detection: This widely used technique offers good separation and quantification of Meloxicam and its metabolites in biological fluids like plasma, urine, and saliva. It is often coupled with extraction techniques like liquid-liquid extraction or solid-phase extraction for sample cleanup [, , ].
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the accurate measurement of low concentrations of Meloxicam and its metabolites in complex matrices, including oral fluid and keratinous matrices like hair and feathers [, ].
Q4: Are there any alternative methods for producing 5-Carboxy Meloxicam besides mammalian metabolism?
A4: Yes, microbial biotransformation has emerged as a promising alternative. Studies have shown that fungi like Cunninghamella blakesleeana and Streptomyces griseus can effectively convert Meloxicam into 5-Carboxy Meloxicam, offering a potentially more sustainable and controllable production method [, ]. The specific conditions for optimal biotransformation, such as carbon and nitrogen sources, pH, temperature, and incubation period, have been investigated [].
Q5: Have any potential applications for 5-Carboxy Meloxicam been explored?
A5: While 5-Carboxy Meloxicam is generally considered pharmacologically inactive, research on its potential applications is ongoing. Some studies suggest that it could be a valuable biomarker for monitoring Meloxicam exposure and metabolism in various species, including humans and animals [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

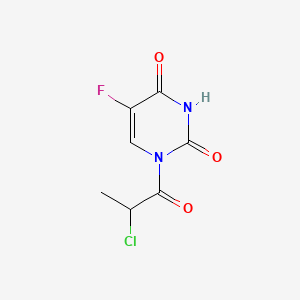
![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)
